N-Methyl-2-nitroprop-1-en-1-amine
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Overview
Description
N-Methyl-2-nitroprop-1-en-1-amine is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) and an amine group (-NH2) attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-2-nitroprop-1-en-1-amine can be synthesized through several methods. One common approach involves the reaction of N-methyl-1-(methylthio)-2-nitroprop-1-en-1-amine with aromatic aldehydes under mild conditions . Another method includes the Knoevenagel condensation of piperonal with nitroethane, yielding 3,4-methylenedioxy-1-phenyl-2-nitropropene, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization using solvents like hexane, methanol, ethanol, or isopropanol to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-nitroprop-1-en-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminium hydride (LAH), sodium borohydride, Raney nickel.
Catalysts: Palladium, platinum, iron, hydrochloric acid, acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield primary amines, while oxidation can produce nitroso compounds.
Scientific Research Applications
N-Methyl-2-nitroprop-1-en-1-amine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Methyl-2-nitroprop-1-en-1-amine exerts its effects involves interactions with molecular targets and pathways. The compound can modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission . These interactions contribute to its potential biological and pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
Phenyl-2-nitropropene: Similar in structure but contains a phenyl group instead of a methyl group.
N,N-Dimethyl-2-phenylpropan-1-amine: Contains additional methyl groups attached to the nitrogen atom.
Properties
IUPAC Name |
N-methyl-2-nitroprop-1-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-4(3-5-2)6(7)8/h3,5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIJDPHRDKICQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CNC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00763047 |
Source
|
Record name | N-Methyl-2-nitroprop-1-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00763047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109911-88-8 |
Source
|
Record name | N-Methyl-2-nitroprop-1-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00763047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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